GDP-Fuc-Biotin can be synthesized chemically or enzymatically. The chemical synthesis typically starts from L-fucose, while the enzymatic synthesis can utilize GDP-D-mannose as a precursor through two main pathways: the de novo pathway and the salvage pathway . Commercially, it is available from suppliers like R&D Systems and MedChemExpress, which provide formulations and stability information .
The synthesis of GDP-Fuc-Biotin can be achieved through several methods:
The enzymatic synthesis often employs recombinant enzymes in controlled conditions to ensure high yields and purity of the product. For example, using a combination of GDP-mannose 4,6-dehydratase and GDP-keto-6-deoxymannose 3,5-epimerase allows for efficient conversion to GDP-fucose .
The molecular formula of GDP-Fuc-Biotin is C37H57N10O21P2S, with a molecular weight of approximately 1085.93 Da . The structure consists of a guanosine moiety linked to diphosphate and fucose components, with biotin attached to facilitate detection and conjugation.
The compound's structure can be visualized using techniques such as NMR spectroscopy or X-ray crystallography, which reveal the spatial arrangement of atoms and functional groups critical for its biochemical activity.
GDP-Fuc-Biotin primarily participates in glycosylation reactions mediated by fucosyltransferases. These enzymes transfer fucose from GDP-Fuc-Biotin to specific acceptor substrates (typically glycoproteins or glycolipids), forming fucosylated products.
The reaction mechanism generally involves:
The mechanism of action for GDP-Fuc-Biotin involves its role as a substrate in enzymatic reactions catalyzed by fucosyltransferases. Upon binding to the enzyme, GDP-Fuc-Biotin undergoes conformational changes that facilitate the transfer of fucose to target molecules.
Studies have shown that specific interactions between GDP-Fuc-Biotin and enzyme active sites are crucial for catalytic efficiency. These interactions often involve hydrogen bonds and hydrophobic contacts that stabilize the enzyme-substrate complex during the reaction .
GDP-Fuc-Biotin has several applications in scientific research:
GDP-fucose, the essential glycosyl donor for GDP-Fuc-Biotin, is synthesized via two distinct metabolic pathways with evolutionary and functional divergence:
Table 1: Characteristics of GDP-Fucose Biosynthetic Pathways
Feature | De Novo Pathway | Salvage Pathway |
---|---|---|
Key Enzymes | GMDS, TSTA3 | FCSK, FPGT |
Primary Substrate | GDP-mannose | Free L-fucose |
Organism Examples | P. falciparum, T. brucei | Mammals, Leishmania major |
Functional Redundancy | Limited; essential in parasites | Compensates in GMDS/TSTA3 mutants |
Notably, these pathways exhibit cross-regulation: TSTA3-deficient cells upregulate FCSK expression, while GMDS deficiency impairs fucose uptake efficiency by 40% [2]. Leishmania major requires genetic complementation with trypanosomal GMDS/GMER to survive when both salvage enzymes (FKP40/AFKP80) are inactivated, confirming GDP-fucose’s essential role [9].
GDP-Fuc-Biotin (C~37~H~57~N~10~O~21~P~2~S; MW 1085.93 Da) is synthesized by chemically conjugating biotin to GDP-fucose’s sugar moiety. The process preserves the nucleotide sugar’s core structure while enabling detection via streptavidin binding [3]:
Table 2: Fucosyltransferases Utilizing GDP-Fuc-Biotin
Fucosyltransferase | Specificity | GDP-Fuc-Biotin Tolerance |
---|---|---|
FUT1 (α1,2-FUT) | Terminal galactose (H antigen) | Not determined |
FUT8 (α1,6-FUT) | Core GlcNAc (N-glycans) | Yes |
FUT7 (α1,3-FUT) | Sialylated lactosamine | Yes |
POFUT1 | Notch EGF repeats | Not determined |
Protocol for Glycan Labeling:
Fucosyltransferases (FUTs) exhibit distinct acceptor substrate preferences that govern GDP-Fuc-Biotin incorporation efficiency:
Mitochondrial FUTs: T. brucei TbFUT1 (α1,2-FUT) localizes to mitochondria and fucosylates β-D-galactose in Galβ1,3GlcNAc motifs—unlike canonical Golgi-resident FUTs [8].
Pathological Relevance:Cancer-associated FUTs (e.g., FUT4, FUT8) incorporate biotinylated fucose into Lewis antigens (sLeX, LeY) or core fucosylation sites. Upregulated FUT8 in breast cancer correlates with TGF-β-induced EMT and metastasis (P<0.001 vs. normal tissues) [4].
Regulation Mechanisms:
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3